2-(2-Bromo-5-methylphenyl)acetaldehyde
Description
2-(2-Bromo-5-methylphenyl)acetaldehyde is a substituted acetaldehyde featuring a bromine atom at the ortho position and a methyl group at the para position on the aromatic benzene ring. Substituted acetaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and pheromone production. The bromine substituent likely enhances electrophilicity, making the compound reactive in cross-coupling reactions, while the methyl group may influence steric effects and lipophilicity .
Properties
Molecular Formula |
C9H9BrO |
|---|---|
Molecular Weight |
213.07 g/mol |
IUPAC Name |
2-(2-bromo-5-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C9H9BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,5-6H,4H2,1H3 |
InChI Key |
GLEGVZATIFLJCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)acetaldehyde typically involves the bromination of 5-methylbenzaldehyde followed by further chemical modifications. One common method includes the use of bromine in the presence of a catalyst to introduce the bromo group at the desired position on the phenyl ring. The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-5-methylphenyl)acetic acid.
Reduction: 2-(2-Bromo-5-methylphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromo-5-methylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The bromo group can also participate in halogen bonding interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(5-Bromo-2-methoxyphenyl)acetaldehyde (CAS: 33567-61-2)
Structural Differences : Replaces the methyl group with a methoxy (-OCH₃) substituent.
Molecular Formula : C₉H₉BrO₂; Molecular Weight : 229.07 .
Key Properties :
- XLogP3 : 2 (indicating moderate lipophilicity).
- Hydrogen Bond Acceptors : 2 (oxygen atoms in methoxy and aldehyde groups).
- Rotatable Bonds: 3 (greater flexibility compared to the methyl-substituted analog). Its higher polarity compared to the methyl analog may enhance solubility in polar solvents .
2-(5-Bromopyridin-2-yl)acetaldehyde (CAS: 1186582-79-5)
Structural Differences: A pyridine ring replaces the benzene ring, introducing a nitrogen atom. Molecular Formula: C₇H₆BrNO; Molecular Weight: 200 . Key Properties:
- Heterocyclic Influence : The nitrogen atom in pyridine enhances hydrogen-bonding capability and basicity.
- Implications: The pyridine moiety could improve binding affinity in biological systems, making this compound a candidate for drug discovery .
(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (DMCHA)
Structural Differences: Cyclohexylidene ring instead of an aromatic benzene ring; stereoisomeric (Z/E) forms. Applications: Key pheromone components in beetles (e.g., Anthonomus grandis). Fragmentation patterns (e.g., m/z 152, 137) differ from brominated analogs due to lack of heavy atoms like bromine . Implications: The absence of bromine in DMCHA reduces molecular weight and alters volatility, making these compounds more suitable for airborne pheromone signaling. In contrast, bromine in 2-(2-Bromo-5-methylphenyl)acetaldehyde may limit volatility but enhance stability in synthetic applications .
Comparison with Simpler Acetaldehyde Derivatives
Acetaldehyde (CH₃CHO)
Key Differences: Lacks aromatic and halogen substituents. Reactivity: Prone to oxidation (forming acetic acid) and decomposition (e.g., under heat, yielding paraldehyde) . Environmental Impact: Atmospheric acetaldehyde contributes to ozone formation and artifact measurements in air sampling systems due to its high volatility . Toxicity: Forms protein adducts (e.g., with dopamine), linked to cellular damage .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | XLogP3 | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₉BrO | 213.07 (est.) | ~2.5 | Bromine, Methyl | Synthetic intermediate |
| 2-(5-Bromo-2-methoxyphenyl)acetaldehyde | C₉H₉BrO₂ | 229.07 | 2 | Bromine, Methoxy | Pharmaceutical research |
| 2-(5-Bromopyridin-2-yl)acetaldehyde | C₇H₆BrNO | 200 | N/A | Bromine, Pyridine | Drug discovery |
| (Z)-DMCHA | C₁₀H₁₆O | 152.23 | ~3.1 | Cyclohexylidene | Insect pheromones |
Research Findings and Implications
- Synthetic Utility : Brominated acetaldehydes are valuable in Suzuki-Miyaura couplings due to bromine’s reactivity, enabling access to biaryl structures .
- Biological Interactions : The bromine atom may confer unique binding properties in enzyme inhibition, though this requires validation via toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
